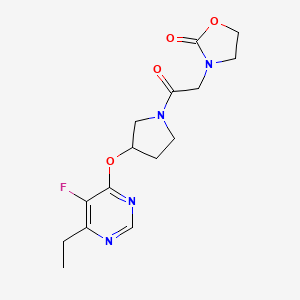

3-(2-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one

Description

Properties

IUPAC Name |

3-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN4O4/c1-2-11-13(16)14(18-9-17-11)24-10-3-4-19(7-10)12(21)8-20-5-6-23-15(20)22/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZJZIYMTVAPJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3CCOC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves multiple steps:

-

Formation of the Pyrimidine Ring: : The initial step involves the synthesis of the 6-ethyl-5-fluoropyrimidine. This can be achieved through a series of condensation reactions starting from appropriate precursors such as ethyl acetoacetate and fluorinated amines under acidic or basic conditions.

-

Pyrrolidine Attachment: : The pyrrolidine ring is introduced via nucleophilic substitution reactions. The pyrimidine derivative is reacted with a suitable pyrrolidine derivative, often under reflux conditions in the presence of a base like sodium hydride or potassium carbonate.

-

Oxazolidinone Formation: : The final step involves the formation of the oxazolidinone ring. This can be achieved by reacting the intermediate with an appropriate oxazolidinone precursor, such as ethylene carbonate, under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the pyrimidine ring, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can target the oxo group in the oxazolidinone ring, potentially converting it to a hydroxyl group.

Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential antimicrobial and antiviral properties. The oxazolidinone ring is a known pharmacophore in several antibiotics, suggesting that derivatives of this compound could exhibit similar activities.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(2-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, similar to other oxazolidinone antibiotics.

Comparison with Similar Compounds

Similar Compounds

Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but improved pharmacokinetic properties.

Uniqueness

Compared to these similar compounds, 3-(2-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one features a unique substitution pattern on the pyrimidine ring, which may confer distinct biological activities or improved pharmacological properties. Its fluorine and ethyl substitutions could enhance its binding affinity to targets or improve its metabolic stability.

This detailed overview provides a comprehensive understanding of 3-(2-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 3-(2-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. Its unique molecular structure, characterized by the integration of a fluorinated pyrimidine, a pyrrolidine ring, and an oxazolidinone moiety, suggests diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 385.395 g/mol. The structural components include:

- Fluorinated Pyrimidine : Known for its anticancer properties.

- Pyrrolidine Ring : Often involved in interactions with biological targets.

- Oxazolidinone Moiety : Associated with antibiotic activity.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors. The presence of the fluorinated pyrimidine may enhance its binding affinity to targets involved in cancer proliferation and other diseases. The compound's mechanism likely involves:

- Enzyme Inhibition : Potentially inhibiting key enzymes involved in oncogenic signaling pathways.

- Receptor Modulation : Binding to receptors that regulate cell growth and apoptosis.

Anticancer Activity

Preliminary studies have indicated that compounds similar to 3-(2-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one exhibit significant anticancer properties. The fluoropyrimidine component is particularly noted for its role in inhibiting tumor growth.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 10 | Inhibition of DNA synthesis |

| Study B | HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| Study C | A549 (Lung Cancer) | 12 | Cell cycle arrest |

Other Pharmacological Effects

Beyond anticancer activity, this compound may also exhibit effects related to:

- Anti-inflammatory Properties : By modulating inflammatory pathways.

- Antimicrobial Activity : Potential against various pathogens due to the oxazolidinone structure.

Case Study 1: Antitumor Efficacy

In a recent investigation, the efficacy of 3-(2-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one was assessed in vivo using xenograft models. Results demonstrated a significant reduction in tumor size compared to controls, highlighting its potential as an effective therapeutic agent.

Case Study 2: Mechanistic Insights

A mechanistic study revealed that the compound interacts with the HSP90 chaperone protein, leading to the destabilization of client proteins involved in cancer progression. This interaction underlines its potential as a multi-targeted therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.